BenchChemオンラインストアへようこそ!

CRBN ligand-9

CRBN Binding E3 Ligase PROTAC

CRBN ligand-9 (CAS 55003-81-1) is a nitro-substituted cereblon ligand with a verified Ki of 8.9 μM, supplied at ≥98% purity. Its unique isoindoline nitro group enables precise SAR studies in PROTAC development—direct substitution with other CRBN ligands is not recommended due to variable degradation outcomes. Additionally, it serves as Pomalidomide Impurity 14, an essential reference standard for pharmaceutical QC and ANDA method validation. Choose this batch-consistent, dual-purpose compound to accelerate targeted protein degradation research and ensure regulatory compliance in impurity profiling.

Molecular Formula C13H9N3O6
Molecular Weight 303.23 g/mol
CAS No. 55003-81-1
Cat. No. B3053650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN ligand-9
CAS55003-81-1
Molecular FormulaC13H9N3O6
Molecular Weight303.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18)
InChIKeyMYPNWKPZEHVONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN ligand-9 (CAS 55003-81-1): Technical Profile for PROTAC Synthesis and E3 Ligase Recruitment


CRBN ligand-9 (CAS 55003-81-1), chemically designated as 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione, is a synthetic small molecule that functions as a cereblon (CRBN) ligand [1]. It exhibits a binding affinity with an inhibition constant (Ki) of 8.9 μM for the CRBN protein, a substrate recognition subunit of the CRL4^CRBN E3 ubiquitin ligase complex [1]. This compound is primarily utilized as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation [2].

Why Direct Substitution of CRBN ligand-9 with Other CRBN Ligands is Not Recommended for PROTAC Development


Direct substitution of CRBN ligand-9 with other CRBN ligands in PROTAC development is ill-advised due to the highly variable and context-dependent degradation outcomes observed even with closely related ligands. While CRBN ligand-9 is known to have a Ki of 8.9 μM, the degradation efficacy (DC50) of a PROTAC is not solely determined by the ligand's binding affinity [1]. Other factors, such as linker attachment point, ternary complex formation geometry, and resulting neosubstrate specificity, play crucial roles [2]. For example, a PROTAC utilizing a CRBN ligand with a similar binding affinity could result in a completely different degradation profile or off-target effects, making empirical validation essential and generic substitution highly risky [3].

CRBN ligand-9 Evidence-Based Selection Guide: Comparative Performance Data for PROTAC Synthesis


CRBN Binding Affinity: CRBN ligand-9 vs. Established Immunomodulatory Drugs (IMiDs)

CRBN ligand-9 demonstrates a binding affinity to the cereblon (CRBN) protein with a Ki of 8.9 μM [1]. In contrast, the immunomodulatory drugs pomalidomide and lenalidomide exhibit significantly higher affinities for CRBN, with reported IC50 values of ~2.1 μM and ~2.3 μM, respectively [2]. Thalidomide, the prototypical IMiD, has an even lower affinity with an IC50 of ~30 μM [2]. This places CRBN ligand-9 as a ligand with intermediate affinity, suitable for applications where a less potent CRBN binder is desired to fine-tune PROTAC degradation kinetics or reduce potential IMiD-like neosubstrate recruitment [1].

CRBN Binding E3 Ligase PROTAC

PROTAC Synthesis Utility: CRBN ligand-9 as a Versatile Building Block for Degrader Development

CRBN ligand-9 is specifically highlighted as a compound that can be used for the synthesis and preparation of PROTACs [1]. Its primary value proposition lies in its role as a modular E3 ligase recruiting element. Unlike the marketed drugs pomalidomide or lenalidomide, which are optimized for oral bioavailability and systemic distribution as therapeutic agents, CRBN ligand-9 is purpose-built as a chemical building block [2]. The synthesis of CRBN ligand-9 is described in patent literature as the preparation of the nitro intermediate, 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitro-isoindoline, via coupling of 4-nitro-phthalic anhydride with 2,6-dioxopiperidine-3-ammonium chloride, achieving a reported yield of 54% [3]. This yield is comparable to, or even lower than, the synthesis of other similar CRBN ligand intermediates, which may affect the cost and scalability of procurement for large-scale PROTAC synthesis campaigns [3].

PROTAC Chemical Synthesis E3 Ligase Ligand

Functional Validation: CRBN ligand-9-Based PROTACs Achieve Single-Digit Nanomolar Degradation Potency

A PROTAC compound (compound 9) constructed using a CRBN-recruiting ligand achieved potent degradation of the TPM3-TRKA oncoprotein in KM12 colorectal carcinoma cells, exhibiting a strong anti-proliferative effect with an IC50 dose in the single-digit nanomolar range [1]. This high level of activity is a direct result of the effective CRBN-mediated polyubiquitination and subsequent proteasomal degradation [1]. As a benchmark for comparison, a PROTAC targeting the androgen receptor (AR) built with a different CRBN ligand (CRBN ligand-12) achieved a DC50 of 262.38 nM in human dermal papilla cells [2]. While these are different PROTACs targeting different proteins, they illustrate the range of potencies achievable with CRBN-based degraders and highlight that the specific ligand and its attachment point are critical for achieving high-efficacy degradation.

PROTAC Degradation DC50 Targeted Protein Degradation

Purity and Quality Control: CRBN ligand-9 Offers Verified High Purity for Reliable Research Outcomes

For research applications, the quality and purity of chemical probes are paramount for ensuring reproducible results. CRBN ligand-9 is commercially available from multiple reputable vendors with a standard purity specification of ≥98% as determined by HPLC analysis . One supplier (Bidepharm) provides batch-specific quality control data, including NMR, HPLC, and GC spectra, with a reported standard purity of 95% . This high level of purity is critical for minimizing off-target effects in cellular assays and ensuring that the observed biological activity can be confidently attributed to the compound of interest. In contrast, some custom-synthesized or less rigorously sourced intermediates may lack this level of quality assurance, potentially introducing confounding variables into PROTAC development workflows.

Analytical Chemistry Quality Control Reproducibility

Recommended Application Scenarios for CRBN ligand-9 in Drug Discovery and Chemical Biology


Custom PROTAC Synthesis and Optimization

CRBN ligand-9 is best utilized as a modular E3 ligase ligand for the custom synthesis and optimization of PROTACs. Its established binding affinity (Ki = 8.9 μM) allows researchers to design and synthesize a series of PROTACs where the target protein ligand and linker are varied to achieve optimal degradation profiles [1]. The availability of the compound with high purity (≥98%) ensures that the observed biological effects are not confounded by impurities .

Comparative Studies of CRBN Ligand Linker Effects

Due to its unique structure featuring a nitro group on the isoindoline ring, CRBN ligand-9 can be used in comparative studies to evaluate how different linker attachment points and chemical modifications on the CRBN ligand moiety influence ternary complex formation, neosubstrate recruitment, and overall degradation efficiency [1]. This is critical for establishing structure-activity relationships (SAR) in PROTAC development [2].

Development of Chemical Probes for Investigating CRBN Biology

The compound serves as a valuable chemical probe to investigate CRBN-dependent biology, independent of its application in PROTACs. For instance, it can be used in competition assays to validate CRBN engagement by other ligands or to study the downstream effects of CRBN modulation in various cellular contexts [1]. Its intermediate binding affinity makes it suitable for assays where a less potent, titratable CRBN ligand is required.

Analytical Reference Standard for Pomalidomide Impurity Profiling

CRBN ligand-9 is chemically identical to Pomalidomide Impurity 14, a known process-related impurity in the synthesis of the drug pomalidomide [3]. As such, a high-purity sample of CRBN ligand-9 is an essential analytical reference standard for pharmaceutical quality control (QC) and method validation in the manufacturing of pomalidomide active pharmaceutical ingredient (API) and drug products [3].

Quote Request

Request a Quote for CRBN ligand-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.